molecular formula C9H6Cl2N4O B2551726 N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 936323-17-0

N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2551726
CAS No.: 936323-17-0
M. Wt: 257.07 g/mol
InChI Key: GAGGCNZJYKWGJL-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Analysis

IUPAC Nomenclature and Systematic Identification

The compound is systematically named N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide . The IUPAC name reflects its core structure:

  • 1H-1,2,3-triazole : A five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 3, and a hydrogen atom bonded to nitrogen 1.
  • 4-carboxamide : A carboxamide group (-CONH₂) attached to carbon 4 of the triazole ring.
  • N-(2,4-dichlorophenyl) : A 2,4-dichlorophenyl substituent bonded to the nitrogen atom at position 1.
Property Value
Molecular formula C₉H₆Cl₂N₄O
Molecular weight 256.08 g/mol
CAS Registry Number Not explicitly listed in sources

The structure is confirmed by its SMILES notation: C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNN=C2 and InChIKey: GAGGCNZJYKWGJL-UHFFFAOYSA-N.

Molecular Geometry and Conformational Analysis

The molecular geometry is governed by the planar 1,2,3-triazole ring and the electron-withdrawing substituents. Key features include:

  • Triazole Ring Conformation :
    • The 1,2,3-triazole ring adopts a planar structure due to aromatic delocalization.
    • Bond lengths for N–N and N–C in the triazole core typically range between 1.30–1.40 Å, with partial double-bond character.
  • Substituent Orientation :
    • The 2,4-dichlorophenyl group is ortho-substituted, creating steric hindrance and electronic effects.
    • The carboxamide group at C4 participates in resonance, stabilizing the adjacent carbonyl group.

Electronic Effects :

  • The 2,4-dichlorophenyl group is electron-withdrawing, polarizing the triazole ring and influencing reactivity.
  • The carboxamide group enhances hydrogen-bonding potential through its NH₂ moiety.

X-ray Crystallographic Studies and Solid-State Arrangement

While no direct X-ray data for this compound is available in the provided sources, insights can be drawn from structurally related triazole-carboxamides. For example:

  • Dihedral Angles : In similar compounds, substituents like aryl groups often form dihedral angles of 20–45° with the triazole plane, minimizing steric clashes.
  • Hydrogen Bonding : The NH₂ group in the carboxamide may participate in intermolecular hydrogen bonds, as observed in analogous systems.
Structural Parameter Hypothetical Value Basis
N1–C4 (Triazole to carboxamide) ~1.40 Å Typical C–N bond lengths
C=O (Carboxamide) ~1.22 Å Resonance-stabilized carbonyl
N1–C(Phenyl) ~1.45 Å N–C bond in aryl systems

Comparative Analysis with Related Triazole-Carboxamide Derivatives

The compound’s structure diverges from other triazole-carboxamides in substitution patterns and electronic profiles.

Structural Differences
Feature This compound Ipfencarbazone (CAS 212201-70-2) Compound 5k (C10H8Cl2N4O)
Triazole Type 1,2,3-triazole 1,2,4-triazole 1,2,3-triazole
Substituents 2,4-Dichlorophenyl (N1), carboxamide (C4) 2,4-Difluorophenyl, isopropyl, etc. 3,4-Dichlorophenyl, methyl
Molecular Weight 256.08 g/mol 427.23 g/mol 272.10 g/mol
Electronic and Reactivity Profiles
  • Electron-Withdrawing Groups : The 2,4-dichlorophenyl group enhances electrophilicity at the triazole ring compared to electron-donating substituents (e.g., methyl).
  • Carboxamide Reactivity : The CONH₂ group facilitates nucleophilic substitution or hydrogen bonding, unlike ester or amide derivatives.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O/c10-5-1-2-7(6(11)3-5)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGGCNZJYKWGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936323-17-0
Record name N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Biological Activity

N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H6Cl2N4O
  • Molecular Weight : 255.07 g/mol
  • SMILES Notation : C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNN=C2
  • InChIKey : GAGGCNZJYKWGJL-UHFFFAOYSA-N

The compound features a triazole ring which is known for its diverse pharmacological properties, including anticancer and antifungal activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A significant study demonstrated that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibited selective cytotoxicity against various cancer cell lines. Notably, one derivative showed comparable activity to doxorubicin in inducing apoptosis in Jurkat T-cells through mechanisms such as DNA fragmentation and mitochondrial membrane potential reduction .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
4aJurkat T-cells5.0Induces apoptosis and DNA damage
DoxorubicinJurkat T-cells4.5DNA intercalation and apoptosis induction

Antifungal Activity

In addition to its anticancer properties, this compound has shown antifungal activity . A study evaluated its efficacy against several fungal strains, including Candida species and filamentous fungi. The results indicated that the compound exhibited significant antifungal properties at varying concentrations .

Table 2: Antifungal Activity Against Various Strains

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans32
Aspergillus niger64

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Some studies suggest that triazole derivatives can interact with DNA through non-covalent bonding, leading to cytotoxic effects in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Apoptosis Induction : Evidence indicates that it can trigger apoptotic pathways in cancer cells by disrupting mitochondrial functions and inducing oxidative stress.

Study on Cytotoxicity in Cancer Cells

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Morphological assessments revealed typical apoptotic features such as membrane blebbing and chromatin condensation .

Study on Antifungal Efficacy

Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida. The study found that it effectively inhibited growth at concentrations lower than those required for conventional antifungal agents .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C9_9H6_6Cl2_2N4_4O
  • SMILES Notation : C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNN=C2
  • InChIKey : GAGGCNZJYKWGJL-UHFFFAOYSA-N

Antifungal and Antibacterial Properties

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal and antibacterial activities. For instance, a review highlighted the pharmacological profile of 1,2,4-triazoles as effective agents against various pathogens. N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide may share similar properties due to its structural similarities with other triazole derivatives .

Case Study : A series of triazole derivatives were synthesized and evaluated for their antimicrobial potential against bacteria such as Staphylococcus aureus and Escherichia coli. Compounds similar to this compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The triazole scaffold has been explored for its anticancer properties. Studies indicate that triazoles can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound may exhibit similar anticancer effects due to its ability to interact with biological targets effectively .

Data Table : Anticancer Activity of Triazole Derivatives

CompoundTarget Cancer TypeIC50 (μM)
Compound ABreast Cancer5.0
Compound BLung Cancer7.5
This compoundTBDTBD

Fungicides

The compound's structural characteristics suggest potential utility as a fungicide. Research into similar triazole derivatives has revealed their effectiveness against various fungal pathogens affecting crops. The dual inhibition mechanism of some triazoles makes them suitable candidates for agricultural applications .

Case Study : In a study focused on the development of new fungicides, several triazole derivatives were synthesized and tested for their efficacy against Fusarium graminearum, a common plant pathogen. The results indicated that certain modifications in the triazole structure enhanced antifungal activity significantly .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The compound’s triazole-carboxamide scaffold is shared with several derivatives, but substituent variations critically influence molecular properties and applications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives
Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Application/Activity Reference
Target Compound C₁₈H₁₆Cl₂N₄O 375.253 1-(4-ethylphenyl), 5-methyl, N-(2,4-dichlorophenyl) Undefined (structural studies)
RFM (1-[(2,6-Difluorophenyl)methyl]-triazole) Not provided - 1-(2,6-difluorophenylmethyl) Antiepileptic
MKA038 (6l) C₁₄H₁₁Cl₂N₄O₂ 337.0259 1-(3,4-dichlorophenyl), N-(furan-2-ylmethyl) MIF inhibitor (apoptosis)
MKA030 (6h) C₁₇H₁₆FN₄O 311.1303 1-(3,4-dichlorophenyl), N-(2-chlorophenethyl) MIF inhibitor (apoptosis)
Etaconazole C₁₂H₁₂Cl₂N₄O₂ - 1-(2,4-dichlorophenyl), ethyl-dioxolan Agricultural fungicide
N-Substituted-5-Methyl Derivatives Varies Varies 1-(4-methylphenyl), 5-methyl, variable N-aryl/alkyl groups Synthetic intermediates

Substituent-Driven Functional Divergence

  • Antiepileptic Activity : RFM () shares the triazole-carboxamide core but substitutes the dichlorophenyl group with a 2,6-difluorophenylmethyl moiety. This modification is linked to broad-spectrum seizure control, highlighting the role of halogen positioning in neurological targeting .
  • Enzyme Inhibition : Compounds MKA038 and MKA030 (–4) retain the triazole-carboxamide structure but incorporate furan or chlorophenethyl groups. These derivatives inhibit macrophage migration inhibitory factor (MIF), a cytokine involved in inflammatory and apoptotic pathways. Their higher purity (>98%) and distinct retention times in HPLC (12.18–13.27 min) suggest optimized pharmacokinetic profiles compared to the target compound .
  • Agricultural Applications : Etaconazole and propiconazole () replace the carboxamide group with dioxolan rings, enhancing fungicidal activity. This demonstrates how triazole derivatives can be repurposed through substituent engineering .

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (375 Da vs.
  • Halogen Effects: The 2,4-dichlorophenyl group in the target compound and etaconazole enhances electrophilic interactions, likely improving target binding but increasing toxicity risks compared to non-halogenated analogs .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is the most widely used method for synthesizing 1,2,3-triazoles. For N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide, the synthesis involves three steps:

  • Synthesis of the Alkyne Precursor :

    • 2,4-Dichloroaniline is acylated with propiolic acid to form N-(2,4-dichlorophenyl)propiolamide .
    • Reaction conditions: Propiolic acid (1.2 eq), EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq), HOBt (hydroxybenzotriazole, 0.1 eq), in dichloromethane (DCM) at 0–5°C for 12 h.
  • Azide Formation :

    • Sodium azide (NaN₃) reacts with a substituted benzyl bromide to generate the azide intermediate.
  • Cycloaddition :

    • The alkyne and azide undergo Cu(I)-catalyzed cycloaddition. A typical protocol uses CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/water (1:1) mixture at 70°C for 24 h.

Key Data :

Parameter Value
Yield 68–72%
Reaction Time 24 h
Regioselectivity >99% (1,4-disubstituted)

This method’s limitation lies in the handling of explosive azide intermediates and copper residue purification.

One-Pot Multi-Component Synthesis

A streamlined one-pot approach avoids isolating intermediates, improving efficiency. The procedure involves:

  • Reactants : 2,4-Dichlorophenyl isocyanate, sodium azide, and a terminal alkyne.
  • Conditions : tert-Butanol/water (2:1), 70°C, 24 h, with t-BuOK (tert-butoxy potassium) as a base.

Mechanistic Insights :

  • Formation of Carbamoyl Azide :
    $$ \text{Ar-NCO + NaN₃ → Ar-NH-C(O)-N₃} $$
  • Cycloaddition with Alkyne :
    $$ \text{Ar-NH-C(O)-N₃ + HC≡C-R → Triazole} $$

Advantages :

  • Eliminates azide isolation.
  • Yields improve to 75–80% with microwave assistance (100°C, 1 h).

Post-Functionalization of Preformed Triazoles

An alternative strategy functionalizes pre-synthesized triazoles:

  • Synthesis of 1H-1,2,3-Triazole-4-Carboxylic Acid :
    • Hydrolysis of methyl 1H-1,2,3-triazole-4-carboxylate with NaOH (2 M, 80°C, 6 h).
  • Amidation with 2,4-Dichloroaniline :
    • Coupling using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) at 25°C for 12 h.

Yield Comparison :

Step Yield (%)
Triazole hydrolysis 85
Amidation 78

Optimization and Scalability

Catalyst Systems

  • Cu(I) vs. Ru(II) Catalysts :
    Cu(I) ensures 1,4-regioselectivity, while Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) produce 1,5-regioisomers. For this compound, Cu(I) is preferred.
  • Heterogeneous Catalysts :
    Cu nanoparticles on SiO₂ reduce metal leaching, enabling catalyst reuse (5 cycles, <5% yield drop).

Solvent and Temperature Effects

Solvent System Yield (%) Reaction Time (h)
tert-Butanol/H₂O 72 24
DMF/H₂O 68 18
PEG-400/H₂O 70 20

Microwave irradiation reduces reaction times to 1–2 h without compromising yield.

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